molecular formula C22H20N2O2 B2396348 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one CAS No. 927625-55-6

1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one

Cat. No. B2396348
CAS RN: 927625-55-6
M. Wt: 344.414
InChI Key: UWVKKZSIVKUROQ-UHFFFAOYSA-N
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Description

The compound “1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one” is a complex organic molecule that contains several functional groups and structural features, including a furan ring, a phenyl group, and a pyrazole ring . These features suggest that it could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromaticity of the furan and phenyl rings, and the potential for tautomeric forms due to the pyrazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring, the electron-withdrawing phenyl groups, and the potential for nucleophilic attack at the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic to the cells at concentrations up to 100 μM. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for the research on 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one. One of the directions is to explore its potential applications in the treatment of various diseases, such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its biological effects. Additionally, future studies can focus on improving the synthesis method and optimizing the experimental conditions for using this compound in scientific research.

Synthesis Methods

The synthesis of 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one involves the reaction of furan-2-carbaldehyde, phenylhydrazine, and chalcone in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one has been studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. The compound has also been studied for its potential use as a fluorescence probe for detecting metal ions.

properties

IUPAC Name

1-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-22(14-13-17-8-3-1-4-9-17)24-20(21-12-7-15-26-21)16-19(23-24)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVKKZSIVKUROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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